molecular formula C8H15ClN2 B1224170 1-Butyl-3-methylimidazolium chloride CAS No. 79917-90-1

1-Butyl-3-methylimidazolium chloride

Cat. No. B1224170
CAS RN: 79917-90-1
M. Wt: 174.67 g/mol
InChI Key: FHDQNOXQSTVAIC-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium chloride ([bmim]Cl) is an ionic liquid with distinctive characteristics such as low volatility and high thermal stability. It has been a subject of interest due to its versatility in chemical synthesis, catalysis, and materials science.

Synthesis Analysis

The synthesis of [bmim]Cl typically involves the alkylation of N-methylimidazole with 1-chlorobutane. Studies have optimized the synthesis conditions, achieving high purity and yield of [bmim]Cl through careful control of reaction temperature, time, and the molar ratio of reactants (L. Fusheng, 2013).

Molecular Structure Analysis

X-ray crystallography and vibrational spectroscopy analyses reveal that [bmim]Cl forms a hydrogen bonding network involving the chloride anion and the imidazolium ring as well as hydrophobic interactions between alkyl groups. This leads to a unique corrugated sheets structure in the crystalline state, which might partially persist in the liquid state (S. Saha et al., 2003).

Chemical Reactions and Properties

[bmim]Cl not only serves as a solvent but also plays a role in enhancing the kinetics of reactions such as cellulose depolymerization by improving the Hammett acidity of the catalyst. This highlights its multifunctional role in facilitating chemical transformations (H. F. N. de Oliveira et al., 2015).

Physical Properties Analysis

The melting and freezing behaviors of [bmim]Cl have been studied using differential scanning calorimetry, revealing characteristic features such as wide pre-melting ranges and excessive supercooling. These properties are influenced by the dynamics of the butyl group conformations in the [bmim]+ cation (K. Nishikawa et al., 2007).

Chemical Properties Analysis

The solubility of cellulose in [bmim]Cl and the influence of the ionic liquid on the tritylation reaction of cellulose have been explored, demonstrating the ability of [bmim]Cl to dissolve cellulose and its effect on the degree of substitution in the modification reactions. This emphasizes the solvent's unique properties in promoting homogeneous reactions (T. Erdmenger et al., 2007).

Scientific Research Applications

1. Extractive Desulfurization of Liquid Fuel

  • Application Summary: BMIMCl is used as a green material for extractive deep desulfurization of liquid fuel . This process is important for reducing sulfur content in fuels, which is a major source of air pollution .
  • Methods of Application: BMIMCl is synthesized by a nucleophilic substitution reaction of n-methylimidazolium and 1-chlorobutane . The effects of reaction time, temperature, sulfur compounds, and recycling of IL without regeneration on dibenzothiophene removal of liquid fuel were studied .
  • Results: In the extractive desulfurization process, the removal of dibenzothiophene in n-dodecane using BMIMCl was 81% with a mass ratio of 1:1, in 30 minutes at 30°C under mild reaction conditions .

2. Dissolution and Fractionation of Lignocellulosic Biomass

  • Application Summary: BMIMCl has the unique ability to dissolve and fractionate lignocellulosic biomass, which is crucial for the development of green biorefining technologies .
  • Methods of Application: A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs .
  • Results: The study provided new insights into the thermal stability of BMIMCl-based ionic liquids and their degradation products formed at 150°C during 6- and 24-hour thermal treatment .

3. Electrolytes in Lithium/Sodium Ion Batteries

  • Application Summary: BMIMCl exhibits high ionic conductivity and is used as an electrolyte in lithium/sodium ion batteries .

4. Dye-Sensitized Solar Cells

  • Application Summary: BMIMCl is used in dye-sensitized solar cells .

5. Synthesis of Conducting Polymers

  • Application Summary: BMIMCl is used as a medium for the synthesis of conducting polymers .

6. Acidic Catalyst for Alkylation

  • Application Summary: BMIMCl, in combination with aluminium chloride, forms an organoaluminate molten salt, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .

7. Acid-Catalysis for Cellulose Depolymerisation

  • Application Summary: BMIMCl enhances the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures . This process is crucial for the depolymerisation of cellulose .

8. Preparation of Other Ionic Liquids

  • Application Summary: BMIMCl can be used as a precursor for the preparation of other ionic liquids by anion metathesis .

9. Synthesis of Intercalation Electrode Materials

  • Application Summary: BMIMCl is used as a medium for the synthesis of intercalation electrode materials .

10. Catalyst for Biodiesel Production

  • Application Summary: BMIMCl, in combination with other substances, can act as a catalyst for the production of biodiesel .

11. Solvent for Cellulose Processing

  • Application Summary: BMIMCl is used as a solvent for cellulose processing . This process is crucial for the development of green chemistry technologies .

12. Medium for Organic Reactions

  • Application Summary: BMIMCl can be used as a medium for various organic reactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to wear protective clothing and avoid inhalation of vapor, skin or eye contact .

Future Directions

1-Butyl-3-methylimidazolium chloride is being explored for its potential in various applications such as the fabrication of lithium-ion batteries . It is also being studied for its role in the acid-catalysis for cellulose depolymerisation .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;chloride
Source PubChem
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InChI

InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
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InChI Key

FHDQNOXQSTVAIC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6031461
Record name 1-Butyl-3-methylimidazolium chloride
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Molecular Weight

174.67 g/mol
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Physical Description

Slightly yellow solid; [Merck Index] Colorless or yellowish solid with a solvent odor; [NTP] Light yellow hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Butylmethylimidazolium chloride
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Product Name

1-Butyl-3-methylimidazolium chloride

CAS RN

79917-90-1
Record name 1-Butyl-3-methylimidazolium chloride
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Record name Butylmethylimidazolium chloride
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Record name 1-Butyl-3-methylimidazolium chloride
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Record name 3-butyl-1-methyl-1H-imidazol-3-ium chloride
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Record name 1-Butyl-3-methylimidazolium chloride
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Record name BUTYLMETHYLIMIDAZOLIUM CHLORIDE
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated with minor changes. 549 g of 1-chlorobutane and 487 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times. After that, it was dried in vacuum for three days.
Quantity
487 g
Type
reactant
Reaction Step One
Quantity
549 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,600
Citations
PA Hunt, IR Gould - The Journal of Physical Chemistry A, 2006 - ACS Publications
… of the fundamental molecular-level interactions occurring in a prototypical ionic liquid, we have undertaken an analysis of the gas-phase 1-butyl-3-methylimidazolium chloride ion pair. …
Number of citations: 224 pubs.acs.org
PA Hunt, B Kirchner, T Welton - Chemistry–A European …, 2006 - Wiley Online Library
… We are interested in the electronic structure of ionic liquids, and have undertaken a detailed study of ion pairing for the prototypical ionic liquid 1-butyl-3-methylimidazolium chloride, of …
S Saha, S Hayashi, A Kobayashi, H Hamaguchi - Chemistry Letters, 2003 - journal.csj.jp
A single crystal of 1-butyl-3-methylimidazolium chloride [bmim]Cl, a prototype ionic liquid, has successfully been prepared and an X-ray crystallographic analysis has been performed. It …
Number of citations: 290 www.journal.csj.jp
EM Siedlecka, W Mrozik, Z Kaczyński… - Journal of hazardous …, 2008 - Elsevier
… The ionic liquid was oxidized in a dilute aqueous solution of 1-butyl-3-methylimidazolium chloride (bmimCl). The ionic liquid decomposes readily and rapidly in aqueous solution by …
Number of citations: 116 www.sciencedirect.com
T Erdmenger, C Haensch… - Macromolecular …, 2007 - Wiley Online Library
… We also report the homogeneous tritylation of cellulose using 1-butyl-3-methylimidazolium chloride and pyridine as base. To obtain a degree of substitution of 1 the reaction time, the …
Number of citations: 218 onlinelibrary.wiley.com
RJ Sammons, JR Collier, TG Rials… - Journal of applied …, 2008 - Wiley Online Library
… It was found that dissolution can be done without activation or pretreatment in 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and regenerated from its solution. Degradation of …
Number of citations: 115 onlinelibrary.wiley.com
TD Landry, K Brooks, D Poche… - Bulletin of …, 2005 - search.ebscohost.com
… Anhydrous 1-butyl-3-methylimidazolium chloride (BMIC) is a hygroscopic solid and considered an “ionic liquid”. It rapidly absorbs water from the air, forming an aqueous solution. …
Number of citations: 69 search.ebscohost.com
Q Lu, D He, X Liu, M Du, Q Xu… - Environmental Science & …, 2023 - ACS Publications
… As 1-butyl-3-methylimidazolium chloride (BmimCl) and glucose are widely used in lignocellulose pretreatment and bioassay for anaerobic toxicity, respectively, they are selected as the …
Number of citations: 14 pubs.acs.org
H Zhou, Y Shen, P Lv, J Wang, J Fan - Separation and Purification …, 2013 - Elsevier
… processes (UV, UV/H 2 O 2 and UV/TiO 2 ) were studied by Stepnowski and Zaleska [8] for the degradation of imidazolium ionic liquids of 1-butyl-3-methylimidazolium chloride ([C 4 mim…
Number of citations: 68 www.sciencedirect.com
M Bešter-Rogač, J Hunger, A Stoppa… - Journal of Chemical & …, 2010 - ACS Publications
Molar conductivities, Λ, of dilute solutions of the ionic liquids 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium tetrafluoroborate in methanol and DMSO were …
Number of citations: 62 pubs.acs.org

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